2-Methyl-1,3-benzoxazole-7-carboxylic acid

Orexin receptor antagonists Patent-protected intermediates Regiospecific scaffold

2-Methyl-1,3-benzoxazole-7-carboxylic acid (CAS 52395-92-3) is a heterocyclic building block belonging to the benzoxazole family, with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol. The compound features a methyl substituent at the 2-position and a carboxylic acid group at the 7-position of the fused benzene-oxazole ring system.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 52395-92-3
Cat. No. B1595737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzoxazole-7-carboxylic acid
CAS52395-92-3
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC(=C2O1)C(=O)O
InChIInChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12)
InChIKeyKDPOFQJHFWJFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-benzoxazole-7-carboxylic acid (CAS 52395-92-3): Procurement-Relevant Chemical Identity and Baseline


2-Methyl-1,3-benzoxazole-7-carboxylic acid (CAS 52395-92-3) is a heterocyclic building block belonging to the benzoxazole family, with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . The compound features a methyl substituent at the 2-position and a carboxylic acid group at the 7-position of the fused benzene-oxazole ring system [1]. It is commercially available at research-grade purities (typically 95–98%) and is primarily utilized as a synthetic intermediate in medicinal chemistry programs, including the preparation of orexin receptor antagonist candidates as described in patent WO2008081399 [2]. Its regiospecific substitution pattern distinguishes it from the 5-carboxylic acid (CAS 90322-32-0) and 6-carboxylic acid (CAS 13452-14-7) isomers, which exhibit divergent synthetic applications and biological profiles.

Why Regioisomeric Substitution Fails for 2-Methyl-1,3-benzoxazole-7-carboxylic acid in MedChem Sourcing


Benzoxazole carboxylic acid regioisomers are not functionally interchangeable. The position of the carboxylic acid anchor point on the benzoxazole scaffold dictates both the synthetic accessibility of downstream amide/ester conjugates and the three-dimensional orientation of the pharmacophore in target binding pockets [1]. The 6-carboxylic acid isomer (CAS 13452-14-7) has been specifically employed in the synthesis of orexin 1 receptor antagonists for obesity treatment , while the 5-carboxylic acid isomer (CAS 90322-32-0) appears in distinct patent families. The 7-carboxylic acid isomer (CAS 52395-92-3) occupies a unique chemical space evidenced by its use in ACTELION patent WO2008081399 and its documented lack of HMG-CoA reductase inhibitory activity—a selectivity feature that differentiates it from other benzoxazole derivatives that do inhibit this target [2]. Generic substitution with an incorrect regioisomer would produce a different connectivity in the final target molecule, potentially abolishing target engagement or introducing off-target liabilities.

2-Methyl-1,3-benzoxazole-7-carboxylic acid: Quantified Differentiation Evidence vs. Regioisomeric Analogs


Regiospecific Synthetic Utility: 7-Carboxylic Acid as a Key Intermediate in Orexin Receptor Antagonist Patents

2-Methyl-1,3-benzoxazole-7-carboxylic acid is specifically designated as a synthetic building block in WO2008081399 (ACTELION PHARMACEUTICALS LTD), appearing at page/column 78 of the patent [1]. In contrast, the 6-carboxylic acid regioisomer (CAS 13452-14-7) is independently cited as a precursor for a different series of orexin 1 receptor antagonists . This demonstrates that the positional isomer determines which patent family and which target chemical series the building block serves. No evidence has been identified for the interchangeability of the 5-, 6-, and 7-carboxylic acid isomers within a single lead optimization program.

Orexin receptor antagonists Patent-protected intermediates Regiospecific scaffold

HMG-CoA Reductase Selectivity: Lack of Significant Inhibitory Activity vs. Active Benzoxazole Derivatives

In a direct in vitro assay, 2-methylbenzo[d]oxazole-7-carboxylic acid was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and found to lack significant inhibitory activity (ChEMBL_80637; CHEMBL692515) [1]. This contrasts with other benzoxazole-containing compounds that do inhibit HMG-CoA reductase, with reported IC50 values ranging from 25 nM to 4.94 µM in comparable microsomal-cytosol fraction assays [2]. The absence of HMG-CoA inhibition can be a desirable selectivity feature when the compound is used as a building block for targets where HMG-CoA pathway interference must be avoided.

HMG-CoA reductase Off-target selectivity In vitro pharmacology

MAO Inhibitor Scaffold: 2-Methylbenzo[d]oxazole Core Demonstrates Sub-Nanomolar MAO-B Potency in Derivative Studies

A 2025 study by Shaw et al. evaluated thirteen 2-methylbenzo[d]oxazole derivatives (1a–f, 2a–g) as in vitro inhibitors of human MAO [1]. The most potent MAO-B inhibitors (compounds 1d and 2e) achieved IC50 values of 0.0023 µM and 0.0033 µM, respectively, while the most potent MAO-A inhibitors (compounds 2c and 2e) showed IC50 values of 0.670 µM and 0.592 µM. Notably, compound 2e demonstrated dual MAO-A/B inhibition. The 2-methylbenzo[d]oxazole-7-carboxylic acid scaffold serves as the foundational core upon which these highly potent derivatives were constructed, positioning it as a privileged starting material for MAO inhibitor lead optimization.

Monoamine oxidase inhibition Neuropsychiatric drug discovery Structure-activity relationship

Commercial Availability and Purity Benchmarking: 98% Purity with Full GHS Hazard Classification

Fluorochem supplies 2-Methyl-1,3-benzoxazole-7-carboxylic acid at 98% purity (Product Code F639118) with comprehensive GHS hazard data including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, the 6-carboxylic acid regioisomer (CAS 13452-14-7) is listed at 95% minimum purity by multiple suppliers . The 7-carboxylic acid thus offers a higher certified purity specification, which is meaningful for quantitative biological assays where impurity-driven false positives must be minimized.

Procurement specifications Purity comparison Safety data

Optimal Application Scenarios for 2-Methyl-1,3-benzoxazole-7-carboxylic acid Procurement


Orexin Receptor Antagonist Medicinal Chemistry Programs

Investigators pursuing orexin receptor antagonist leads within the ACTELION patent space (WO2008081399) should procure the 7-carboxylic acid regioisomer specifically, as it is the designated building block for the synthetic route disclosed in this patent [1]. Substitution with the 5- or 6-carboxylic acid isomers would yield different regioisomeric products not covered by the exemplified patent chemistry, potentially invalidating SAR continuity.

MAO-B Inhibitor Lead Optimization

Research groups exploring monoamine oxidase B inhibition as a therapeutic strategy for Parkinson's disease or depression can leverage the 2-methylbenzo[d]oxazole-7-carboxylic acid scaffold. As demonstrated by Shaw et al. (2025), derivatives built from this core achieve sub-nanomolar MAO-B IC50 values (0.0023–0.0033 µM), outperforming clinical benchmarks in cross-study comparison [2]. The 7-carboxylic acid provides a synthetically accessible handle for amide coupling diversification.

Selectivity Screening Panels Requiring HMG-CoA-Negative Controls

When assembling compound libraries for selectivity profiling against the HMG-CoA reductase target, 2-methyl-1,3-benzoxazole-7-carboxylic acid can serve as a matched negative control. Its documented lack of significant HMG-CoA inhibitory activity (BindingDB ChEMBL_80637) [3] contrasts with structurally related benzoxazoles that show nanomolar potency against this enzyme, enabling clean interpretation of structure-selectivity relationships.

High-Purity Building Block Procurement for Fragment-Based Drug Discovery

Fragment-based screening campaigns requiring benzoxazole carboxylic acid fragments at ≥98% purity should prioritize the Fluorochem-sourced 2-methyl-1,3-benzoxazole-7-carboxylic acid . The 3% purity advantage over the 6-carboxylic acid isomer commercially available at 95% reduces the risk of impurity-driven false hits in biochemical and biophysical fragment screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,3-benzoxazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.